molecular formula C17H26O2 B1249628 Virol B

Virol B

Cat. No.: B1249628
M. Wt: 262.4 g/mol
InChI Key: OZXJUTMPBYVTKB-IFCKCIONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on nomenclature conventions, it may belong to a class of phenolic or quaternary ammonium compounds, which are commonly used for their antimicrobial properties . Further clarification from additional sources is required to confirm its exact classification and biological activity.

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

(Z,8S)-heptadec-9-en-4,6-diyne-1,8-diol

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18/h11,14,17-19H,2-6,8,10,13,16H2,1H3/b14-11-/t17-/m0/s1

InChI Key

OZXJUTMPBYVTKB-IFCKCIONSA-N

Isomeric SMILES

CCCCCCC/C=C\[C@@H](C#CC#CCCCO)O

Canonical SMILES

CCCCCCCC=CC(C#CC#CCCCO)O

Origin of Product

United States

Chemical Reactions Analysis

MMV688279 and Derivatives

A pyrazolopyridine derivative (MMV688279) demonstrated potent antiviral activity against SARS-CoV-2 through mechanisms involving viral RNA reduction and inhibition of viral progeny release (Fig. 3–5) . Key reactions include:

  • Michael Addition and Cyclization : Synthesis of pyridone hybrids via reaction intermediates involving dimethylamine elimination and tautomerization (Scheme 3–4) .

  • Structure-Activity Relationship : Fluorinated analogs (e.g., compound 8f ) showed enhanced potency (IC₅₀ = 10.52 µM) due to improved binding interactions (Table 1) .

CompoundR-GroupCC₅₀ (µM)IC₅₀ (µM)Selectivity Index
8f4-FC₆H₄55010.5252.281
8g2,3-FC₆H₃425.821.46115.971
8h3-CF₃C₆H₄391.53.669106.704

Methylene Blue (MB)

MB exhibited broad-spectrum virucidal activity against SARS-CoV-2 and influenza H1N1 through:

  • Redox Reactions : Generation of reactive singlet oxygen (¹O₂) causing guanine oxidation (8-oxoGua lesions) in viral RNA .

  • Direct Inactivation : Incubation with MB (2 µg/mL, 2–20 hrs) reduced infectious viral particles by >90% in dark and light conditions (Fig. 1a–d) .

Nitazoxanide (MMV688991)

This antiparasitic drug showed antiviral effects via:

  • Post-Entry Inhibition : Reduced SARS-CoV-2 spike protein expression in Vero and Calu-3 cells (10–1000-fold viral RNA reduction) .

  • Dose-Dependent Activity : EC₅₀ values in the low micromolar range (Fig. 3C–D) .

Benzothiazole-Pyridine Hybrids

Synthesized via solvent-free mechanochemical grinding (Schemes 1–3) :

  • Mechanism : Enamine intermediates (4 ) reacted with 2-cyanoacetamides (5a–h ) to form pyridyl benzothiazoles (8a–h ) through Michael addition and cyclization.

  • Antiviral Efficacy : Fluorinated derivative 8f displayed the highest selectivity index (SI = 52.281) against SARS-CoV-2 .

Ribavirin Detection via Oscillating Reactions

Ribavirin altered the Belousov-Zhabotinsky (B-Z) oscillating system by accelerating bromine consumption, enabling kinetic determination at concentrations as low as 1.5×10⁻⁷ mol·L⁻¹ .

Key Limitations and Recommendations

  • Nomenclature Clarification : "Virol B" may refer to a proprietary or less-documented compound. Cross-referencing structural data or IUPAC names would aid identification.

  • Mechanistic Gaps : For compounds like MMV688279, further studies on host-targeted vs. viral-targeted mechanisms are needed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on antiviral agents discussed in the provided evidence, which may share functional or structural similarities with Virol B. Key compounds include sodium hypochlorite , triclosan , and chlorhexidine , all of which exhibit antiviral properties through distinct mechanisms .

Table 1: Comparative Analysis of Antiviral Compounds
Parameter Virol B (Hypothetical) Sodium Hypochlorite Triclosan Chlorhexidine
Chemical Class Phenolic/Quaternary Ammonium* Hypochlorite salt Chlorinated phenolic ether Bisbiguanide
Mechanism Membrane disruption* Oxidative damage to viral capsid Inhibits lipid synthesis Disrupts microbial membranes
Efficacy Against HBV Not specified Limited efficacy in blood† No direct evidence No direct evidence
Efficacy Against PRV Not specified Not tested Not tested Not tested
Clinical Use Potential disinfectant* Surface disinfection Topical antiseptic Surgical scrub
Safety Profile Unknown Corrosive at high concentrations Hormonal disruption concerns Skin irritation

*Inferred based on compound class; †Referenced in studies on blood interference with antiviral activity .

Research Findings and Limitations

  • Sodium Hypochlorite : Demonstrated reduced antiviral efficacy in the presence of blood, highlighting limitations in clinical settings .
  • Virol B: No direct experimental data are available in the provided evidence. Its hypothetical comparison relies on structural/functional parallels to phenolic compounds, which require validation through targeted studies.

Q & A

Q. Table 1: Key HBV Replication Markers

MarkerRole in ReplicationAssay Method
cccDNATranscriptional templateqPCR, Southern blot
HBsAgEnvelope protein; diagnostic markerELISA, Chemiluminescence
HBV DNAViral load indicatorqPCR

Advanced Research: How can researchers resolve contradictions in clinical data on antiviral resistance?

Studies report varying resistance rates for nucleos(t)ide analogs (e.g., Lamivudine: 20–30% resistance at 1–2 years vs. Entecavir: high barrier to resistance) . Contradictions may arise from patient adherence, viral genotypes, or study design heterogeneity.
Methodological Guidance :

  • Conduct meta-analyses with stratification by viral genotype (A–J) and treatment duration.
  • Use next-generation sequencing (NGS) to detect low-frequency resistance mutations (e.g., rtM204V/I in polymerase gene).
  • Apply statistical models (Cox regression) to adjust for confounding variables like comorbidities .

Basic Research: What are the criteria for selecting diagnostic biomarkers in HBV studies?

Primary biomarkers include HBsAg (infection status), anti-HBs (vaccination/immunity), HBeAg (viral replication activity), and HBV DNA (quantifiable viral load) .
Methodological Guidance :

  • Validate assays using WHO international standards for HBsAg and HBV DNA quantification.
  • For cohort studies, combine serological testing (ELISA) with molecular methods (qPCR) to distinguish acute/chronic infection .

Advanced Research: How should researchers design studies to evaluate novel immunotherapies for chronic HBV?

Q. Experimental Design Considerations :

  • Use humanized mouse models (e.g., FRG mice with human hepatocytes) to test T-cell therapies or checkpoint inhibitors.
  • Incorporate multiparametric flow cytometry to assess immune cell subsets (e.g., CD8+ T-cell exhaustion markers like PD-1).
  • Apply single-cell RNA-seq to profile host-virus interactions in liver biopsies .

Q. Table 2: Challenges in HBV Immunotherapy Trials

ChallengeMitigation Strategy
Immune toleranceCombine antivirals with TLR-agonists
cccDNA persistenceTest CRISPR/Cas9-based gene editing
Heterogeneous patient responsesStratify by HLA haplotype and viral load

Basic Research: What ethical and logistical frameworks govern HBV clinical trials involving immunosuppressed patients?

Q. Guidelines :

  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design .
  • Screen participants for HBV DNA and HBsAg before immunosuppressive therapies.
  • Monitor for reactivation using monthly HBV DNA assays and preemptive antiviral prophylaxis (e.g., Tenofovir) .

Advanced Research: How can multi-omics approaches address gaps in understanding HBV-host interactions?

Q. Methodological Recommendations :

  • Integrate proteomics (viral protein-host protein interactions) and metabolomics (hepatic metabolic dysregulation) with genomic data.
  • Use network analysis tools (Cytoscape) to map host pathways hijacked by HBV (e.g., Wnt/β-catenin signaling).
  • Share data via public repositories (NCBI GEO, PRIDE) to enable cross-study validation .

Basic Research: What statistical methods are appropriate for analyzing HBV epidemiological data?

  • Apply Kaplan-Meier survival analysis for progression to cirrhosis/HCC in longitudinal cohorts.
  • Use multivariate logistic regression to identify risk factors (e.g., alcohol use, coinfection with HDV).
  • Address missing data via multiple imputation techniques .

Advanced Research: How should researchers handle discrepancies between in vitro and in vivo drug efficacy data?

Q. Strategies :

  • Validate in vitro findings using patient-derived organoids or 3D liver spheroids .
  • Perform dose-response modeling to reconcile differences in drug concentration thresholds.
  • Publish negative results to reduce publication bias and improve meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Virol B
Reactant of Route 2
Virol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.